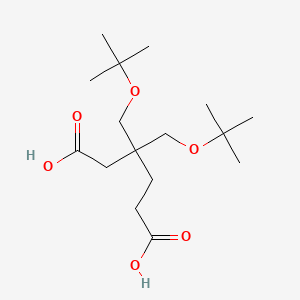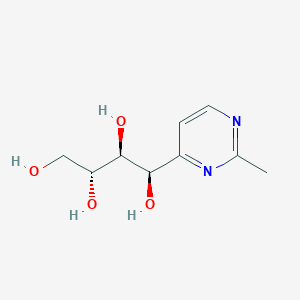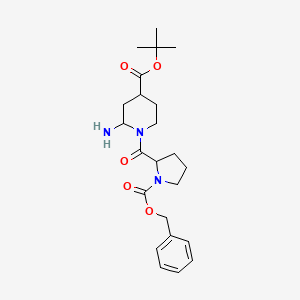
tert-butyl 2-amino-1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-amino-1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)piperidine-4-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrrolidine ring, and a tert-butyl group. It is often used in various chemical and pharmaceutical research applications due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)piperidine-4-carboxylate typically involves multiple steps. One common method includes the protection of the amino group, followed by the formation of the piperidine and pyrrolidine rings. The tert-butyl group is introduced through a tert-butyl esterification reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-amino-1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
tert-Butyl 2-amino-1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)piperidine-4-carboxylate is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 2-amino-1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct reactivity and biological properties. Compared to similar compounds, it may offer different binding affinities and selectivities, making it valuable for targeted research and development.
Properties
Molecular Formula |
C23H33N3O5 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
tert-butyl 2-amino-1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C23H33N3O5/c1-23(2,3)31-21(28)17-11-13-26(19(24)14-17)20(27)18-10-7-12-25(18)22(29)30-15-16-8-5-4-6-9-16/h4-6,8-9,17-19H,7,10-15,24H2,1-3H3 |
InChI Key |
VUYHQPUVSZHWFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(C(C1)N)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


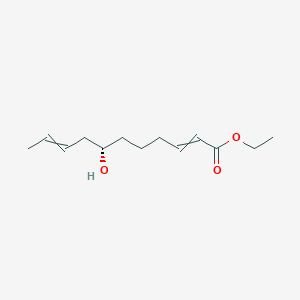
![6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanal](/img/structure/B12530331.png)
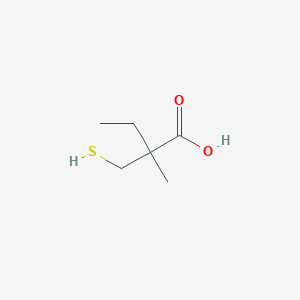

![2-[4-[4-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530371.png)
![({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid](/img/structure/B12530373.png)

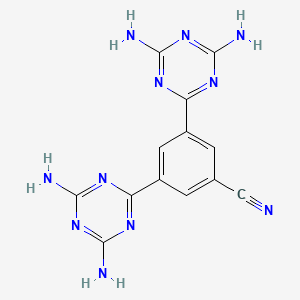
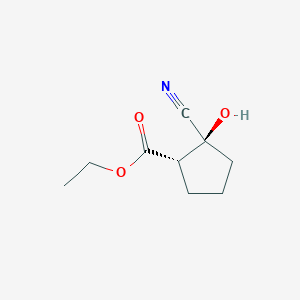
![1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene](/img/structure/B12530408.png)
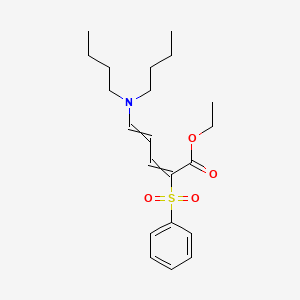
![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)
